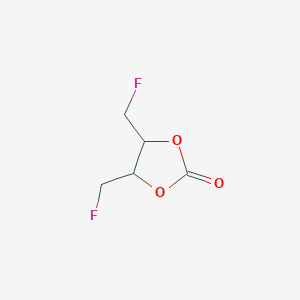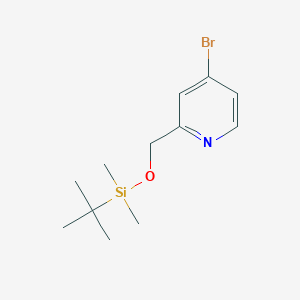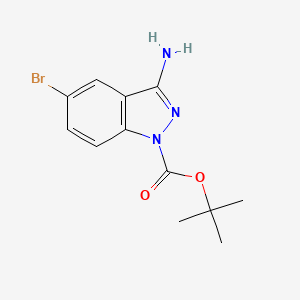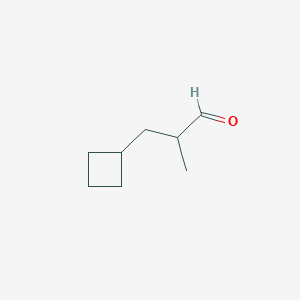
3-cyclobutyl-2-methylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclobutyl-2-methylpropanal is an organic compound that belongs to the class of aldehydes It features a cyclobutyl group attached to the second carbon of a methylpropanal chain Aldehydes are characterized by the presence of a terminal carbonyl group (C=O), which is bonded to a hydrogen atom and a carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-2-methylpropanal can be achieved through several methods. One common approach involves the use of cyclobutylmethyl ketone as a starting material. The ketone undergoes a reduction reaction to form the corresponding alcohol, which is then oxidized to yield the desired aldehyde. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) for the reduction step and oxidizing agents like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of cyclobutylmethyl ketone followed by controlled oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while oxidation can be achieved using industrial oxidants like chromium trioxide (CrO3) or manganese dioxide (MnO2) .
化学反应分析
Types of Reactions
3-cyclobutyl-2-methylpropanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 3-cyclobutyl-2-methylpropanoic acid
Reduction: 3-cyclobutyl-2-methylpropanol
Substitution: Depends on the nucleophile used
科学研究应用
3-cyclobutyl-2-methylpropanal has several applications in scientific research:
作用机制
The mechanism of action of 3-cyclobutyl-2-methylpropanal involves its reactivity as an aldehyde. The carbonyl group (C=O) is highly reactive due to the partial positive charge on the carbon atom, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical reactions, such as nucleophilic addition and condensation reactions . The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
相似化合物的比较
Similar Compounds
2-methylpropanal: A simpler aldehyde with a similar structure but without the cyclobutyl group.
3-methylbutanal: Another branched aldehyde with a different alkyl group attached to the carbon chain.
Cyclobutylmethyl ketone: A related compound that can be used as a precursor in the synthesis of 3-cyclobutyl-2-methylpropanal.
Uniqueness
This compound is unique due to the presence of both a cyclobutyl group and an aldehyde group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. The cyclobutyl group introduces ring strain, which can influence the compound’s reactivity and stability .
属性
IUPAC Name |
3-cyclobutyl-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(6-9)5-8-3-2-4-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNAUPHLMBJIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
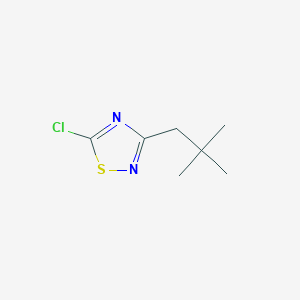
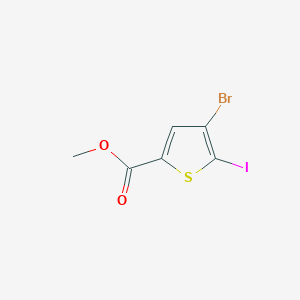
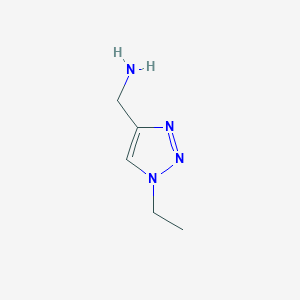
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
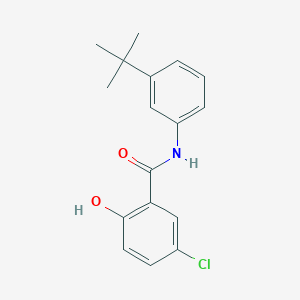
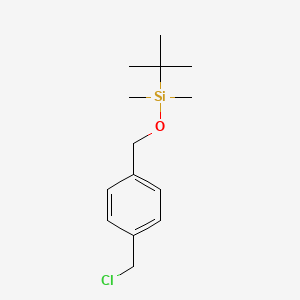
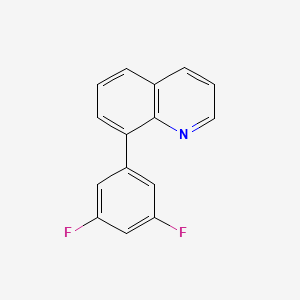
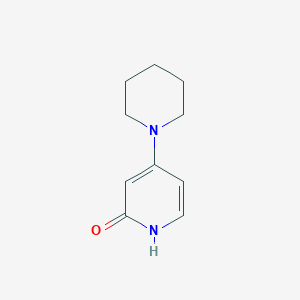
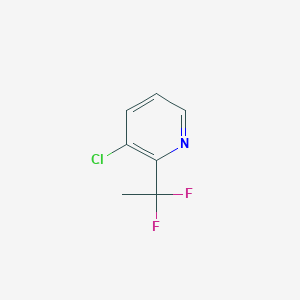
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
